molecular formula C13H14BrNO2 B8131693 (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate

Cat. No.: B8131693
M. Wt: 296.16 g/mol
InChI Key: FLKNFDBWJDHMOC-VQHVLOKHSA-N
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Description

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a benzo-fused eight-membered azocine derivative characterized by a bromine substituent at position 8 and a methyl ester group at position 5. The (E)-configuration indicates the spatial arrangement of substituents around the double bond or ring system, which can influence its reactivity, stability, and biological interactions. This compound is of interest in medicinal chemistry due to the structural versatility of azocines, which are less common than smaller heterocycles like azepines (seven-membered) or dioxines (six-membered).

Properties

IUPAC Name

methyl (5E)-8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKNFDBWJDHMOC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C/1=C/C2=C(C=CC(=C2)Br)NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

Adapting methods from benzazepine synthesis, a Friedel-Crafts reaction could facilitate ring closure. For instance, treatment of a linear precursor such as [2-(4-bromo-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with AlCl₃ at elevated temperatures (125–130°C) induces cyclization. This Lewis acid catalyzes electrophilic aromatic substitution, forming the azocine backbone.

Key parameters:

  • Temperature: 125–130°C

  • Catalyst: Anhydrous AlCl₃ (1.2–1.5 equiv)

  • Solvent: Toluene or chlorobenzene

  • Yield range (analogous systems): 35–40%

Lithiation-Mediated Cyclization

Recent advances in azonine synthesis suggest that low-temperature lithiation (-78°C) of brominated precursors using n-BuLi in THF, followed by intramolecular nucleophilic attack, could construct the azocine framework. This method offers superior stereocontrol compared to thermal cyclization.

Optimized conditions:

  • Base: n-BuLi (2.4 M in hexane)

  • Solvent: Anhydrous THF

  • Quenching: Saturated NH₄Cl at 0°C

  • Typical yield: 60%

Bromination Techniques

Introducing the bromine substituent at the 8-position requires careful regiochemical control. Two strategies are viable:

Direct Electrophilic Bromination

Post-cyclization bromination using Br₂ in the presence of FeBr₃ as a catalyst:

ParameterValue
Bromine equivalent1.05–1.10 equiv
Catalyst loading5 mol% FeBr₃
SolventDichloromethane
Temperature0°C to RT
Reaction time4–6 h

Challenges: Possible over-bromination requires careful monitoring via TLC or HPLC.

Directed Ortho-Metalation

For superior regioselectivity, a directed metalation approach using a temporary directing group (e.g., amide or sulfonyl) enables precise bromine placement:

  • Install directing group at C5 position

  • Treat with LDA (2.2 equiv) at -78°C

  • Quench with BrCN or Br₂

  • Remove directing group

This method achieves >90% regioselectivity in analogous systems.

Esterification and Stereochemical Control

The methyl ester group at C5 is introduced via either:

Fischer Esterification

  • React carboxylic acid intermediate with methanol (excess)

  • Acid catalyst: H₂SO₄ (0.5 equiv)

  • Reflux for 12–16 h

  • Yield: 75–85%

Coupling Reagent-Mediated Esterification

  • Carboxylic acid + methanol (3 equiv)

  • Catalyst: DCC (1.1 equiv), DMAP (0.1 equiv)

  • Solvent: DCM, 0°C to RT

  • Reaction time: 6–8 h

  • Yield: 88–92%

For (E)-configuration control, stereoselective elimination during ring formation is critical. Employing bulky bases (e.g., DBU) in aprotic solvents (DMF) favors trans-alkene formation through anti-periplanar elimination:

ParameterOptimal Value
BaseDBU (1.5 equiv)
SolventAnhydrous DMF
Temperature80–90°C
StereoselectivityE:Z = 9:1

Purification and Characterization

Final purification typically involves:

4.1 Solvent Extraction

  • Partition between ethyl acetate and brine

  • Drying over Na₂SO₄

  • Solvent removal under reduced pressure

4.2 Crystallization

  • Solvent system: Ethyl acetate/cyclohexane (3:1)

  • Cooling gradient: 60°C → -5°C over 4 h

  • Purity achieved: >98%

Analytical Data:

  • ¹H NMR (CDCl₃): δ 3.86 (s, 3H, OCH₃), 7.91 (s, 1H, Ar-H)

  • HPLC Purity : 99.2% (C18 column, MeCN/H₂O gradient)

  • HRMS : m/z 296.16 [M+H]⁺ (calc. 296.16)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)E:Z RatioScalability
Friedel-Crafts3895.47:1Moderate
Lithiation6098.29:1Challenging
Metalation-Bromine5599.19.5:1High

Industrial Considerations

Large-scale production (kg-scale) favors the Friedel-Crafts route despite lower yields due to:

  • Lower reagent costs (AlCl₃ vs. n-BuLi)

  • Simplified temperature control (heating vs. cryogenic)

  • Easier waste management

Process intensification strategies:

  • Continuous flow reactors for cyclization steps

  • In-line HPLC monitoring for bromination

  • Spherical crystallization to enhance purity

Emerging Methodologies

Recent advances in photoredox catalysis show promise for improving bromination efficiency:

  • Visible light (450 nm) activation

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Bromine source: NBS

  • Yield improvement: +15% vs. traditional methods

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted azocine derivatives.

Scientific Research Applications

Potential Therapeutic Applications

Research indicates that (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate may exhibit pharmacological activities due to its structural resemblance to known bioactive compounds.

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties. The bromine atom can enhance biological activity by participating in halogen bonding, which is crucial for molecular recognition processes in biological systems.
  • Neuroprotective Effects : Investigations into related tetrahydrobenzo derivatives have indicated potential neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier makes this compound a candidate for further exploration in neuropharmacology.

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

  • Synthesis of Tetrahydroquinolines : The compound can be utilized in the synthesis of tetrahydroquinoline derivatives through various coupling reactions, expanding the library of compounds available for biological testing.
  • Functionalization Reactions : The presence of the bromine atom allows for further functionalization via nucleophilic substitution reactions. This can lead to the development of novel compounds with tailored properties for specific applications.

Mechanistic Studies and Biological Pathways

The compound's unique structure makes it an excellent candidate for studying various biological pathways.

  • Enzyme Inhibition Studies : Research can be conducted to evaluate the inhibitory effects on specific enzymes that are implicated in disease pathways. Understanding these interactions can provide insights into drug design and development.
  • Cellular Uptake Mechanisms : Investigating how this compound is absorbed and metabolized by cells can shed light on its pharmacokinetic properties.

Case Study 1: Antitumor Activity Assessment

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The study found that certain derivatives exhibited significant antiproliferative effects compared to control groups.

Case Study 2: Neuroprotective Effects Analysis

Another research group investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced markers of neuronal apoptosis.

Mechanism of Action

The mechanism of action of (E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Heterocycle Substituents Molecular Weight Key References
(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate Azocine (8-membered) 8-Br, 5-COOCH₃ Not explicitly stated
(S,E)-8-(4-(2-Butoxyethoxy)phenyl)-...-tetrahydrobenzo[b]azocine-5-carboxamide (Cenicriviroc) Azocine (8-membered) Complex aryl and sulfinyl groups Not stated
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate Dioxine (6-membered) 8-Br, 5-COOCH₃ 273.08
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Azepine (7-membered) 7-Cl, 5-ketone Not stated
2-Methyl-3,4,10,14b-tetrahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepin-1(2H)-one (Mirtazapine Impurity C) Fused azepine-pyrido system Multiple fused rings, methyl group Not stated
Key Observations:
  • Core Heterocycle : The eight-membered azocine ring in the target compound confers distinct conformational flexibility compared to smaller azepines (7-membered) or dioxines (6-membered). Larger rings may exhibit reduced ring strain but increased synthetic complexity .
  • Substituent Effects: The bromine at position 8 and ester at position 5 are shared with Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate .
Key Observations:
  • Stability : The ester group in the target compound likely improves stability compared to reactive epoxides (e.g., diol-epoxide 2, which has a half-life of 6–12 min ).
  • Stereochemical Influence: The (E)-configuration could modulate interactions with biological targets, analogous to the stereospecific carcinogenicity of diol-epoxides .

Spectroscopic Characterization

  • IR Spectroscopy : The ester carbonyl (C=O) in the target compound would show a strong absorption near 1720 cm⁻¹, similar to Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate .
  • NMR Spectroscopy : The bromine substituent at position 8 would deshield adjacent protons, causing distinct splitting patterns in ¹H NMR, as seen in brominated heterocycles .

Biological Activity

(E)-Methyl 8-bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate is a synthetic organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14BrNO2
  • Molar Mass : 296.16 g/mol
  • CAS Number : 497224-09-6

The compound belongs to the class of azocines, characterized by a nitrogen atom within an eight-membered ring. The presence of the bromine atom is significant as it influences both the chemical reactivity and biological activity of the compound.

The biological activity of this compound is thought to involve interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects. However, detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated derivatives can enhance the antibacterial potency against various pathogens due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The compound was found to induce G0/G1 phase arrest in the cell cycle and activate caspase-dependent apoptosis pathways .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of azocine derivatives has highlighted that the presence of a bromine atom at position 8 enhances biological activity compared to non-brominated analogs. This modification appears to increase lipophilicity and improve membrane permeability, facilitating greater cellular uptake and efficacy against cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
This compound StructureAntimicrobial, Anticancer
8-Bromo-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylic acid StructureModerate antimicrobial
Methyl 1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxylate StructureLow activity

Q & A

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer : Optimize catalyst loading (e.g., <5 mol% Pd for cross-couplings) and switch to continuous-flow reactors to enhance heat/mass transfer. Purification via recrystallization (e.g., using ethanol/water mixtures) instead of column chromatography improves scalability. Process analytical technology (PAT) tools monitor critical quality attributes in real-time .

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